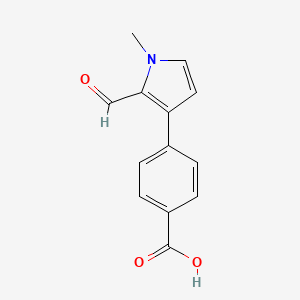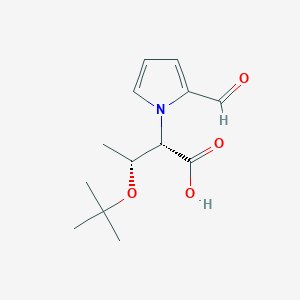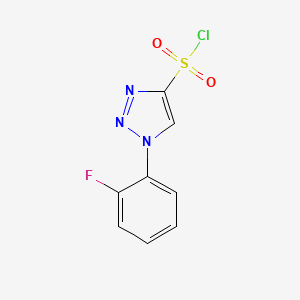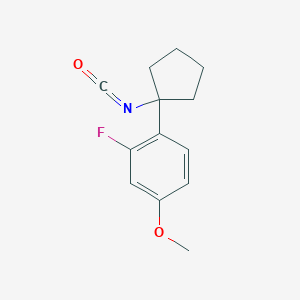
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . Another approach involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the amine group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the amine group.
Applications De Recherche Scientifique
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1H-1,2,4-triazol-5-amine: This compound has a similar triazole ring structure but differs in the position of the ethyl group.
1-Methyl-1H-1,2,4-triazol-3-amine: This compound has a methyl group instead of an ethyl group at the 1-position.
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine: This compound has a chloro group and a methyl group at different positions on the triazole ring.
Uniqueness
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine is unique due to the specific positioning of the ethyl and propan-2-amine groups on the triazole ring
Propriétés
Formule moléculaire |
C7H14N4 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(3-ethyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-3-6-9-7(11-10-6)4-5(2)8/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
Clé InChI |
GYUPEBQVBYVPEA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NNC(=N1)CC(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate](/img/structure/B13221386.png)
![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)

![2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine](/img/structure/B13221400.png)
![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)


![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)
![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)

